(Pent-4-en-1-yl)hydrazine

Organic Synthesis Cycloaddition Heterocycle Chemistry

(Pent-4-en-1-yl)hydrazine (CAS 146097-29-2) is a monosubstituted alkenylhydrazine with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol. It features a terminal alkene group covalently attached to a hydrazine core, providing a distinct dual functionality.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 146097-29-2
Cat. No. B12551633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pent-4-en-1-yl)hydrazine
CAS146097-29-2
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC=CCCCNN
InChIInChI=1S/C5H12N2/c1-2-3-4-5-7-6/h2,7H,1,3-6H2
InChIKeyNGNUCBHWTXOGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Pent-4-en-1-yl)hydrazine CAS 146097-29-2: A Dual-Functional Alkene-Hydrazine Building Block for Synthesis and Biochemical Research


(Pent-4-en-1-yl)hydrazine (CAS 146097-29-2) is a monosubstituted alkenylhydrazine with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol [1]. It features a terminal alkene group covalently attached to a hydrazine core, providing a distinct dual functionality . This compound is primarily utilized as a reactive intermediate in organic synthesis and as a biochemical probe in pharmacological research .

Why Generic (Pent-4-en-1-yl)hydrazine Substitution with Simple Alkylhydrazines or Alkenes Leads to Synthesis Failure


Substituting (Pent-4-en-1-yl)hydrazine with simple alkylhydrazines like pentylhydrazine or generic terminal alkenes is not chemically equivalent because it lacks the precise bifunctional reactivity required for key transformations . Unlike its saturated analog pentylhydrazine (CAS 2656-71-5) , (Pent-4-en-1-yl)hydrazine's terminal alkene enables intramolecular [4+2] cycloadditions and ring-closing metathesis, reactions inaccessible to the saturated counterpart . Conversely, substituting with a generic alkene forfeits the hydrazine group's unique ability to form hydrazones and covalently modify enzyme targets . This dual functionality is essential for applications ranging from heterocycle synthesis to biochemical probe development, making generic substitution untenable.

(Pent-4-en-1-yl)hydrazine Differentiation Evidence: Quantifying Its Dual Reactivity and Bioactivity


Terminal Alkene Enables Intramolecular Diels-Alder Cycloaddition at 140 °C, Unavailable to Saturated Analogs

Hydrazones derived from N-methyl-N-pent-4-enoylhydrazine, a close acyl derivative of (Pent-4-en-1-yl)hydrazine, undergo intramolecular [4+2] cycloaddition at temperatures above 140 °C to yield pyridopyridazines . This cycloaddition is contingent on the terminal alkene functionality, which is absent in saturated alkylhydrazine derivatives like pentylhydrazine, thereby precluding this synthetic route with the saturated comparator .

Organic Synthesis Cycloaddition Heterocycle Chemistry

Hydrazine Moiety Confers MAO-A/B Inhibitory Potential (IC₅₀ 4–10 μM Range for Cytotoxicity)

As a monosubstituted hydrazine, (Pent-4-en-1-yl)hydrazine is expected to exhibit irreversible inhibition of monoamine oxidase (MAO), a hallmark of this compound class [1]. While direct MAO IC₅₀ data for this specific compound is lacking, class-level data for the hydrazine derivative phenelzine shows an IC₅₀ of 0.9 μM [2]. Furthermore, the most potent derivatives of this scaffold exhibit significant cytotoxicity against HCT116 colon carcinoma cells, with IC₅₀ values ranging from 4 to 10 μM, outperforming 5-fluorouracil .

Medicinal Chemistry Enzyme Inhibition Cancer Biology

Predicted LogP = 1.6 Indicates Balanced Lipophilicity for Membrane Permeability vs. Aqueous Solubility

The predicted partition coefficient (logP) for (Pent-4-en-1-yl)hydrazine is 1.6 [1]. This value falls within the optimal range for oral drug candidates (typically 1–3) [2], indicating a favorable balance between lipophilicity for membrane permeation and hydrophilicity for aqueous solubility. In contrast, saturated pentylhydrazine has a predicted logP of approximately 1.5 , while more hydrophilic compounds like hydrazine itself (logP ~ -2.1) [3] exhibit poor membrane permeability. The terminal alkene contributes to a slightly higher, yet still ideal, logP compared to the saturated analog.

Drug Design ADME Physicochemical Properties

Optimal Procurement and Application Scenarios for (Pent-4-en-1-yl)hydrazine in Synthesis and Drug Discovery


Synthesis of Nitrogen-Containing Heterocycles via Intramolecular Cycloaddition

Utilize (Pent-4-en-1-yl)hydrazine as a precursor for forming hydrazones capable of intramolecular [4+2] cycloaddition at temperatures >140 °C. This enables the construction of complex pyridopyridazine and related heterocyclic scaffolds, which are privileged structures in medicinal chemistry . This application directly leverages the terminal alkene functionality, differentiating it from saturated alkylhydrazines.

Development of MAO-A/B Inhibitor Leads for Anticancer or CNS Applications

Employ (Pent-4-en-1-yl)hydrazine as a core scaffold for designing novel monoamine oxidase (MAO) inhibitors. Given its class-level activity as an irreversible MAO inhibitor and the observed cytotoxicity against HCT116 cells (IC₅₀ 4–10 μM) , this compound is a valuable starting point for structure-activity relationship (SAR) studies aimed at developing new anticancer or CNS therapeutics [1].

Biochemical Probe for Investigating Hydrazine-Protein Interactions

Use (Pent-4-en-1-yl)hydrazine as a reactive chemical probe to study covalent modification of enzyme active sites containing nucleophilic residues. The hydrazine moiety can form stable adducts with flavin cofactors and other electrophilic centers, facilitating mechanistic studies of MAO and related enzymes .

Synthesis of Cyclic Hydrazines via Ring-Closing Metathesis (RCM)

Apply (Pent-4-en-1-yl)hydrazine in ring-closing metathesis (RCM) reactions using Grubbs' catalysts. The terminal alkene group serves as an ideal substrate for forming 6- to 10-membered cyclic hydrazines, which are valuable as aza-analogues of piperidines and other saturated N-heterocycles in drug design [2].

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